molecular formula C40H64O4 B12386862 Kahweol eicosanoate

Kahweol eicosanoate

Cat. No.: B12386862
M. Wt: 608.9 g/mol
InChI Key: BPMBWEOACWITBW-BKQJUPONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kahweol eicosanoate is a diterpene ester derived from kahweol, a compound found in coffee beans. Kahweol itself is known for its various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kahweol eicosanoate typically involves the esterification of kahweol with eicosanoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve the extraction of kahweol from coffee beans followed by its esterification with eicosanoic acid. The extraction process can utilize solvents like ethanol or supercritical carbon dioxide to isolate kahweol from the coffee beans .

Chemical Reactions Analysis

Types of Reactions

Kahweol eicosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kahweol eicosanoate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of kahweol eicosanoate involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified form, which may enhance its bioavailability and stability compared to its parent compound, kahweol. This esterification also allows for potential modifications to improve its therapeutic properties .

Biological Activity

Kahweol eicosanoate, a derivative of kahweol, is a natural diterpene predominantly found in coffee. This compound has garnered attention for its potential biological activities, particularly in cancer prevention, anti-inflammatory effects, and modulation of the endocannabinoid system. This article aims to detail the biological activity of this compound, supported by various research findings and case studies.

Overview of this compound

This compound is characterized by its molecular formula C40H64O4C_{40}H_{64}O_{4} and a molecular weight of 608.93 g/mol. It is recognized as a chemopreventive agent, with studies indicating its role in various biological pathways that contribute to its therapeutic effects .

1. Anticancer Properties

This compound exhibits significant anticancer effects through several mechanisms:

  • Induction of Apoptosis : Research shows that kahweol can induce apoptosis in colorectal cancer cells by upregulating activating transcription factor 3 (ATF3), which plays a critical role in cell stress responses and apoptosis .
  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that kahweol suppresses cell proliferation by promoting cyclin D1 degradation through ERK1/2, JNK, and GSK3β pathways .
  • Anti-Angiogenesis : Kahweol has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect is mediated through the downregulation of various pro-angiogenic factors .

2. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

  • Reduction of Inflammatory Mediators : In vivo studies indicate that kahweol reduces the production of prostaglandin E2 (PGE2), a key player in inflammation and pain hypersensitivity .
  • Modulation of Endocannabinoid System : Kahweol enhances the levels of anandamide, an endocannabinoid that plays a role in pain relief and inflammation modulation. This suggests a potential therapeutic application for pain management .

3. Other Biological Activities

  • Hepatoprotective Effects : Kahweol has been associated with liver protection through its antioxidant properties, which help mitigate oxidative stress in liver cells .
  • Anti-Diabetic Potential : Preliminary findings suggest that kahweol may enhance insulin sensitivity and reduce blood glucose levels, indicating its potential utility in diabetes management .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Study on Antinociceptive Effects :
    • A study involving rats demonstrated that kahweol induced peripheral antinociception via the activation of CB1 cannabinoid receptors and increased anandamide levels. The use of MAGL inhibitors further potentiated this effect, highlighting the compound's potential for pain relief applications .
  • Cancer Cell Line Studies :
    • Research on human colorectal cancer cell lines showed that kahweol effectively inhibited cell migration and induced apoptosis without affecting normal cells. This specificity suggests a low toxicity profile for normal tissues while targeting cancer cells .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces PGE2 production; modulates endocannabinoids
HepatoprotectiveMitigates oxidative stress
Anti-diabeticEnhances insulin sensitivity

Properties

Molecular Formula

C40H64O4

Molecular Weight

608.9 g/mol

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate

InChI

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1

InChI Key

BPMBWEOACWITBW-BKQJUPONSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Origin of Product

United States

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